3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
This compound is also known as PHTPP . It is used in early discovery research and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of this compound is C14H7ClF3N3O2 . Its molecular weight is 341.679 . For a detailed molecular structure, it would be best to refer to a reliable chemical database or a peer-reviewed article.Physical and Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of this compound can be found in chemical databases .Scientific Research Applications
Synthesis and Chemical Reactions
- Regioselective Synthesis: A study discusses the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into the regioselectivity of N-alkylation of pyrazolo[1,5-a]pyrimidine derivatives (Drev et al., 2014).
- Crystal Structure Analysis: Another research explored the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Liu et al., 2016).
- Reaction Studies: The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, which is relevant to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, was examined (Khutova et al., 2013).
Biological Activity
- Antitumor Activity: Research on a structurally similar compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, showed marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating potential anticancer activities (Liu, Zhao, & Lu, 2020).
Advanced Synthesis Techniques
- Efficient Synthesis: An efficient synthesis method for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines was reported, highlighting the versatility of these compounds in creating a library of biologically interesting molecules (Jismy et al., 2020).
Mechanism of Action
Target of Action
The primary targets of “3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
It’s known that the activity of similar pyrimidine derivatives is often due to the substitution of mono or di chlorine at the r1 position of the phenyl ring .
Properties
IUPAC Name |
3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O2/c15-10-11(13(22)23)20-21-9(14(16,17)18)6-8(19-12(10)21)7-4-2-1-3-5-7/h1-6H,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCVDMINOJYADZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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